(1-Acetylpiperidin-4-yl)methyl methanesulfonate
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Overview
Description
(1-Acetylpiperidin-4-yl)methyl methanesulfonate is an organic compound with the molecular formula C9H17NO4S and a molecular weight of 235.304 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetylpiperidin-4-yl)methyl methanesulfonate typically involves the acetylation of piperidine followed by the introduction of a methanesulfonate group. One common method involves the reaction of 1-acetylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-Acetylpiperidin-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of (1-hydroxypiperidin-4-yl)methyl methanesulfonate.
Oxidation: Formation of piperidone derivatives.
Scientific Research Applications
(1-Acetylpiperidin-4-yl)methyl methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various piperidine-based compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (1-Acetylpiperidin-4-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The compound can act as an acetylating agent, transferring its acetyl group to nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The methanesulfonate group can also participate in nucleophilic substitution reactions, further modifying the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole: A compound with similar structural features used in various chemical applications.
Uniqueness
(1-Acetylpiperidin-4-yl)methyl methanesulfonate is unique due to its specific combination of an acetyl group and a methanesulfonate group attached to a piperidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
(1-acetylpiperidin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C9H17NO4S/c1-8(11)10-5-3-9(4-6-10)7-14-15(2,12)13/h9H,3-7H2,1-2H3 |
InChI Key |
XWXQFVGXNCJZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)COS(=O)(=O)C |
Origin of Product |
United States |
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